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molecular formula C11H24O2 B3336596 4-(heptyloxy)butan-1-ol CAS No. 318256-94-9

4-(heptyloxy)butan-1-ol

Cat. No. B3336596
M. Wt: 188.31 g/mol
InChI Key: RUKKFIKRYMMKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06177073B1

Procedure details

A solution of oxalyl chloride (42 mL) in dry methylene dichloride (750 mL) was cooled under a nitrogen atmosphere to −75° C. Dimethylsulfoxide (72 mL) was added dropwise with stirring, followed after 10 minutes by a solution of 4-(n-heptyloxy)butan-1-ol (75.2 g from below) in methylene dichloride (75 mL). The mixture was stirred and allowed to warm to −45° C., then was again cooled to −75° C. and treated dropwise with triethylamine (292 mL). After the addition was complete, the cooling bath was removed and the mixture was allowed to slowly warm to room temperature and stir one hour. Ice was added, and the product was partitioned between water and methylene dichloride. The solvent was removed with a rotary evaporator, and the residue was dissolved in petroleum ether (500 mL) and the solution was rinsed in water, cold aqueous hydrochloric acid, water, and saturated aqueous sodium bicarbonate. After drying over magnesium sulfate, the solvent was stripped in vacuo, and the residue was distilled to give 57.6 g (77%) of 4-(n-heptyloxy)butanal, b.p. 60° C., 0.26 Torr.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
75.2 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
292 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH2:11]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][OH:23])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C(N(CC)CC)C>C(Cl)Cl>[CH2:11]([O:18][CH2:19][CH2:20][CH2:21][CH:22]=[O:23])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
42 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
75.2 g
Type
reactant
Smiles
C(CCCCCC)OCCCCO
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
292 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
was again cooled to −75° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
STIRRING
Type
STIRRING
Details
stir one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Ice was added
CUSTOM
Type
CUSTOM
Details
the product was partitioned between water and methylene dichloride
CUSTOM
Type
CUSTOM
Details
The solvent was removed with a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in petroleum ether (500 mL)
WASH
Type
WASH
Details
the solution was rinsed in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)OCCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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